5-methyl-N-{7-oxaspiro[3.5]nonan-1-yl}-1,2-oxazole-3-carboxamide is a complex organic compound that belongs to the class of oxazoles, which are five-membered heterocycles containing one oxygen and four carbon atoms. This compound features a unique spirocyclic structure, which contributes to its potential biological activities. The presence of the carboxamide functional group enhances its interaction with biological targets, making it a subject of interest in medicinal chemistry.
The compound can be classified as a heterocyclic organic compound, specifically an oxazole derivative. Its structure includes a spirocyclic moiety, which is significant in drug design due to its ability to confer rigidity and specificity in molecular interactions. The molecular formula for 5-methyl-N-{7-oxaspiro[3.5]nonan-1-yl}-1,2-oxazole-3-carboxamide is C13H17N3O3, with a molecular weight of approximately 251.29 g/mol. It is often synthesized for research purposes in pharmacology and organic synthesis.
The synthesis of 5-methyl-N-{7-oxaspiro[3.5]nonan-1-yl}-1,2-oxazole-3-carboxamide typically involves multi-step reactions that may include:
The molecular structure of 5-methyl-N-{7-oxaspiro[3.5]nonan-1-yl}-1,2-oxazole-3-carboxamide can be represented by its SMILES notation: CC(C)CNC(=O)c1cn(C2CCC23CCN(CC3)C(c2cc(C)on2)=O)n1. The key features include:
The compound's stereochemistry is crucial for its interaction with biological targets and should be characterized using techniques such as NMR spectroscopy and X-ray crystallography.
5-methyl-N-{7-oxaspiro[3.5]nonan-1-yl}-1,2-oxazole-3-carboxamide may participate in various chemical reactions:
These reactions highlight the compound's versatility in synthetic chemistry and its potential as a precursor for more complex molecules.
The mechanism of action for 5-methyl-N-{7-oxaspiro[3.5]nonan-1-yl}-1,2-oxazole-3-carboxamide is not fully elucidated but may involve:
Research into its biological activities could reveal specific interactions at the molecular level, providing insights into its therapeutic potential.
The physical properties of 5-methyl-N-{7-oxaspiro[3.5]nonan-1-yl}-1,2-oxazole-3-carboxamide include:
Chemical properties include:
Characterization techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are essential for confirming these properties.
5-methyl-N-{7-oxaspiro[3.5]nonan-1-yl}-1,2-oxazole-3-carboxamide has potential applications in:
This compound represents a promising candidate for further research and development within the fields of organic chemistry and pharmacology.
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 12141-45-6
CAS No.: 1239908-48-5
CAS No.: 108890-18-2
CAS No.: